molecular formula C23H18N2O4 B11115880 5-(furan-2-ylmethylidene)-1,3-bis(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(furan-2-ylmethylidene)-1,3-bis(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11115880
M. Wt: 386.4 g/mol
InChI Key: TVVCKXDLHSZJPI-UHFFFAOYSA-N
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Description

5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that features a furan ring and a diazinane trione structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of furan-2-carbaldehyde with 1,3-bis(4-methylphenyl)urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential antibacterial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit the growth of bacteria and fungi makes it a promising candidate for the treatment of infections .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves the inhibition of key enzymes in bacterial and fungal cells. The compound interacts with the active sites of these enzymes, preventing them from carrying out their normal functions. This leads to the disruption of essential cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE.

    1,3-Bis(4-methylphenyl)urea: Another precursor used in the synthesis.

    Furan-2,3-dione derivatives: Oxidation products of the compound.

Uniqueness

The uniqueness of 5-[(FURAN-2-YL)METHYLIDENE]-1,3-BIS(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its ability to undergo a wide range of chemical reactions, making it a versatile building block for the synthesis of various derivatives. Its potential therapeutic properties also make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

5-(furan-2-ylmethylidene)-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H18N2O4/c1-15-5-9-17(10-6-15)24-21(26)20(14-19-4-3-13-29-19)22(27)25(23(24)28)18-11-7-16(2)8-12-18/h3-14H,1-2H3

InChI Key

TVVCKXDLHSZJPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)N(C2=O)C4=CC=C(C=C4)C

Origin of Product

United States

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